8-Chloroxanthine: A Technical Guide to its Core Properties and Structure
8-Chloroxanthine: A Technical Guide to its Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloroxanthine is a synthetic purine derivative belonging to the xanthine family. Its structure is characterized by a chlorine atom at the 8-position of the xanthine core. This modification significantly influences its chemical and biological properties compared to naturally occurring xanthines like caffeine and theophylline. This technical guide provides a comprehensive overview of the fundamental properties, structure, and known biological activities of 8-Chloroxanthine, presenting available data in a structured format to support research and drug development endeavors.
Chemical Structure and Properties
8-Chloroxanthine is structurally distinct from its more commonly studied counterpart, 8-Chlorotheophylline, by the absence of methyl groups at the N1 and N3 positions of the purine ring. This fundamental difference impacts its polarity, solubility, and biological interactions.
Table 1: Physicochemical Properties of 8-Chloroxanthine [1]
| Property | Value | Source |
| IUPAC Name | 8-chloro-3,7-dihydropurine-2,6-dione | PubChem[1] |
| CAS Number | 13548-68-0 | PubChem[1] |
| Molecular Formula | C₅H₃ClN₄O₂ | PubChem[1] |
| Molecular Weight | 186.55 g/mol | PubChem[1] |
| Appearance | White to light yellow crystal powder (for related compounds) | ECHEMI (for 8-Chlorotheophylline) |
| Melting Point | >300 °C (Decomposes) | Estimated from related compounds |
| Solubility | Slightly soluble in water; Soluble in alkaline solutions | General xanthine properties |
| pKa | Data not readily available |
Structure:
Caption: Chemical structure of 8-Chloroxanthine.
Synthesis and Reactivity
The synthesis of 8-substituted xanthines, including 8-Chloroxanthine, typically involves the chlorination of a xanthine precursor. While a specific detailed protocol for 8-Chloroxanthine is not widely published, a general approach involves the reaction of xanthine with a chlorinating agent.
General Experimental Protocol: Chlorination of Xanthine
A common method for the synthesis of 8-haloxanthines is the Traube synthesis, which involves the cyclization of a substituted diaminouracil. Alternatively, direct chlorination of xanthine can be achieved, though this may lead to a mixture of products. A generalized procedure for the synthesis of an 8-haloxanthine is outlined below.
Materials:
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Xanthine
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Chlorinating agent (e.g., N-chlorosuccinimide (NCS), phosphorus oxychloride (POCl₃))
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Anhydrous solvent (e.g., sulfolane, toluene)
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Base (e.g., sodium hydroxide for workup)
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Acid (e.g., hydrochloric acid for workup)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, the starting material (e.g., a 5,6-diaminouracil derivative for Traube synthesis, or xanthine for direct chlorination) is suspended in an anhydrous solvent.
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Addition of Reagents: The chlorinating agent is added portion-wise to the suspension. The reaction mixture is then heated to reflux.
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Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess solvent and volatile reagents are removed under reduced pressure. The residue is then dissolved in an aqueous basic solution (e.g., 1M NaOH) and subsequently precipitated by the addition of acid (e.g., concentrated HCl) to adjust the pH to approximately 2.
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Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.
Caption: Generalized workflow for the synthesis of 8-Chloroxanthine.
Biological Activity and Mechanism of Action
Xanthine derivatives are well-known for their activity as antagonists of adenosine receptors. The substitution at the 8-position plays a crucial role in determining the affinity and selectivity for the different adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).
While specific binding affinity data for 8-Chloroxanthine is scarce in the readily available literature, it is expected to act as an adenosine receptor antagonist. The potency and selectivity would need to be determined through radioligand binding assays. The general mechanism of action for xanthine antagonists involves the competitive blockade of adenosine receptors, thereby inhibiting the downstream signaling pathways initiated by adenosine.
Adenosine signaling plays a key role in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. By blocking these receptors, 8-Chloroxanthine could potentially modulate these processes. For instance, antagonism of A₁ and A₂A receptors in the central nervous system can lead to stimulant effects.
Caption: Proposed mechanism of action for 8-Chloroxanthine.
Conclusion
8-Chloroxanthine is a foundational molecule within the vast family of xanthine derivatives. While its direct therapeutic applications have been less explored compared to its methylated analogs like 8-Chlorotheophylline, its unique structural properties make it a valuable scaffold for medicinal chemistry and drug discovery. Further research is warranted to fully elucidate its pharmacological profile, including its specific binding affinities to adenosine receptor subtypes and its potential as a lead compound for the development of novel therapeutics. The experimental approaches outlined in this guide provide a framework for future investigations into this intriguing molecule.
